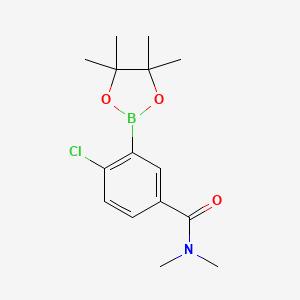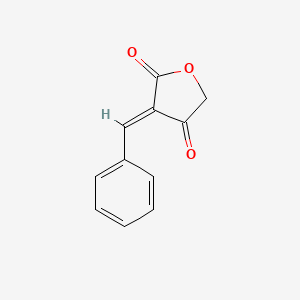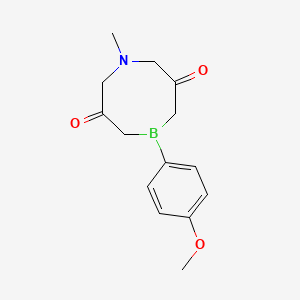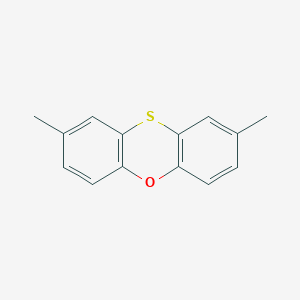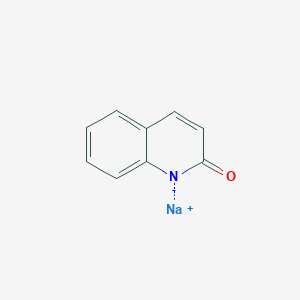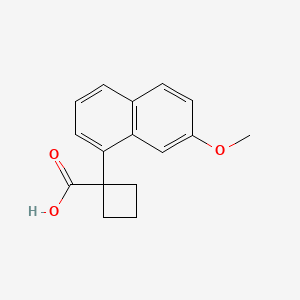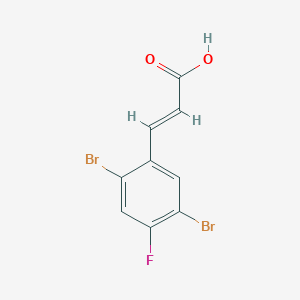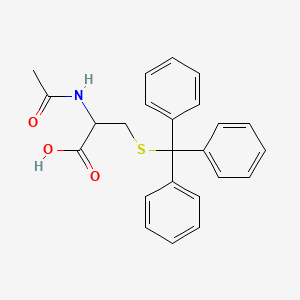
Acetyl-S-trityl-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyl-S-trityl-L-cysteine is a derivative of the amino acid cysteine, where the thiol group is protected by a trityl group and the amino group is acetylated. This compound is primarily used in peptide synthesis and protein chemistry due to its ability to protect the thiol group during various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-S-trityl-L-cysteine typically involves the protection of the thiol group of L-cysteine with a trityl group, followed by acetylation of the amino group. The trityl group is introduced using trityl chloride in the presence of a base such as pyridine. The acetylation is then carried out using acetic anhydride .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .
Análisis De Reacciones Químicas
Types of Reactions: Acetyl-S-trityl-L-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The trityl group can be removed under reductive conditions.
Substitution: The acetyl group can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or boron trifluoride.
Substitution: Strong acids or bases.
Major Products:
Oxidation: Disulfides.
Reduction: Free thiol group.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Acetyl-S-trityl-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the thiol group.
Biology: Facilitates the study of protein structure and function by protecting cysteine residues during protein synthesis.
Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes.
Mecanismo De Acción
The primary mechanism of action of Acetyl-S-trityl-L-cysteine involves the protection of the thiol group of cysteine residues. This protection prevents unwanted reactions during peptide synthesis and allows for the selective modification of other functional groups. The trityl group can be removed under specific conditions, revealing the free thiol group for further reactions .
Comparación Con Compuestos Similares
S-Trityl-L-cysteine: Similar in structure but lacks the acetyl group.
S-Allyl-L-cysteine: Another cysteine derivative with an allyl group instead of a trityl group.
N-Acetyl-L-cysteine: Lacks the trityl group but has an acetylated amino group.
Uniqueness: Acetyl-S-trityl-L-cysteine is unique due to the dual protection of both the thiol and amino groups, making it highly useful in complex peptide synthesis and protein chemistry .
Propiedades
IUPAC Name |
2-acetamido-3-tritylsulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3S/c1-18(26)25-22(23(27)28)17-29-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17H2,1H3,(H,25,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVPASSMLHHOIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
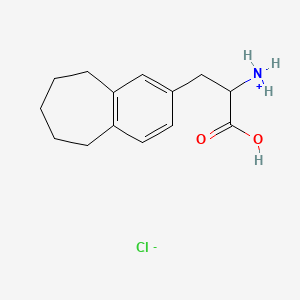
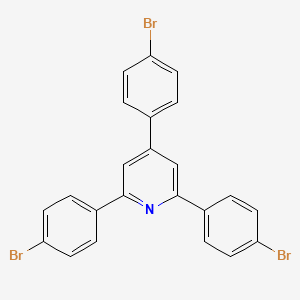

![2-[1-[(1S,5R)-Spiro[8-Azabicyclo[3.2.1]octane-3,2'-oxirane]-8-yl]ethyl]pyridine-4-carbonitrile](/img/structure/B13728917.png)


